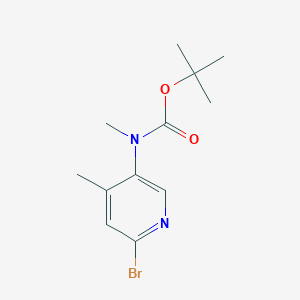

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate

Description

tert-Butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate is a pyridine derivative characterized by a bromo substituent at the 6-position, a methyl group at the 4-position, and a tert-butyl carbamate group attached to the methylated nitrogen at the 3-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features—bulky tert-butyl carbamate and halogenated pyridine core—enhance stability and facilitate downstream functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C12H17BrN2O2 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-4-methylpyridin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C12H17BrN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |

InChI Key |

RACFALBUMRKERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Yield substituted pyridine derivatives.

Oxidation Reactions: Produce carboxylic acids or aldehydes.

Reduction Reactions: Form the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate serves as a lead compound in drug development due to its potential biological activity. Preliminary studies indicate that it may exhibit:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Activity : Initial investigations point to its ability to inhibit cancer cell proliferation, making it a candidate for further research in oncology.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to act as a building block for:

- Pharmaceuticals : It can be transformed into various pharmacologically active compounds.

- Agrochemicals : The compound can be modified to develop new pesticides or herbicides with specific activity profiles.

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. Researchers are exploring its mechanism of action, focusing on apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbamate group play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Carbamates

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

- Structural Differences : Contains a bromo (6-position) and chloro (2-position) substituent on the pyridine ring, compared to the methyl (4-position) and bromo (6-position) groups in the target compound.

- Molecular Weight : 321.60 g/mol (vs. ~297.15 g/mol for the target compound, assuming C12H16BrN2O2).

- Applications : The additional chloro group increases electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods described for bromo-methyl derivatives .

tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1)

Methyl-Substituted Pyridine Derivatives

tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate

- Structural Differences : Features an ethyl group at the pyridine 4-position and a furan-2-ylmethyl substituent.

- Synthesis : Microwave-assisted coupling achieves 89.4% yield, comparable to the target compound’s synthesis efficiency .

- Reactivity : The ethyl group increases lipophilicity but reduces crystallinity compared to the methyl analog .

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate (Catalog Entry 151)

Functional Group Variants

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog Entry 228)

- Structural Differences : Replaces bromo and methyl groups with hydroxy and methoxy substituents.

- Properties : Increased polarity improves aqueous solubility but reduces stability under acidic conditions .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

Comparative Data Table

Biological Activity

Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate, with the chemical formula and CAS number 1355190-69-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring substituted with a bromine atom and a methyl carbamate moiety. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 301.18 g/mol |

| Molecular Formula | C12H17BrN2O2 |

| CAS Number | 1355190-69-0 |

| Purity | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C |

This compound has shown potential in various biological assays, particularly in the context of enzyme inhibition and receptor modulation. Here are some key findings:

- Nitric Oxide Synthase (NOS) Inhibition : Research indicates that compounds similar to this carbamate exhibit selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial in managing conditions related to neurodegenerative diseases .

- Alzheimer's Disease Imaging Agents : Related pyridine derivatives have been explored as imaging agents for neurofibrillary tangles associated with Alzheimer's disease, suggesting that this compound may also have applications in neuroimaging .

- Pharmacophore Analysis : The presence of the bromine atom and the tert-butyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes and interact with target sites within cells.

Case Study 1: Inhibition of nNOS

In a study focused on developing selective nNOS inhibitors, derivatives of pyridine were synthesized and evaluated for their potency. The compound exhibited a Ki value significantly lower than non-selective inhibitors, indicating a high level of specificity for nNOS over inducible NOS (iNOS) and endothelial NOS (eNOS) .

Case Study 2: Imaging in Alzheimer's Disease

A series of studies have demonstrated that pyridine-based compounds can effectively bind to tau protein aggregates in Alzheimer’s disease models. This binding allows for enhanced imaging contrast in PET scans, facilitating early diagnosis and monitoring of disease progression .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | Ki Value (nM) | Selectivity (nNOS/iNOS/eNOS) |

|---|---|---|---|

| This compound | nNOS Inhibitor | 7 | 806-fold over iNOS |

| Pyridine Derivative A | nNOS Inhibitor | 5 | 500-fold over iNOS |

| Pyridine Derivative B | Tau Imaging Agent | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.